molecular formula C17H18ClN3O3 B2611723 4-(4-chlorophenyl)-4-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide CAS No. 1797350-78-7

4-(4-chlorophenyl)-4-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide

Cat. No. B2611723
M. Wt: 347.8
InChI Key: QCFWUFQUHIFFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-4-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazole-based inhibitor that has been shown to have significant effects on various physiological and biochemical processes. In

Scientific Research Applications

Synthesis and Structural Characterization

4-(4-Chlorophenyl)-4-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide is involved in the synthesis of compounds that have been structurally characterized to reveal insights into their molecular configuration. For instance, studies on phenylcyanamidoruthenium scorpionate complexes and β-oxoanilides in heterocyclic synthesis demonstrate the utility of similar compounds in preparing structurally diverse and functionally rich heterocyclic compounds (Harb et al., 2013; Hussein et al., 2008). These studies reveal the complex coordination spheres and the potential for significant π mixing between moieties, indicative of the versatile synthetic applications of such compounds.

Fungicidal Activity and Encapsulation Efficiency

Research on microcapsule preparation, specifically targeting fungicidal activity against Rhizoctonia solani, has identified compounds similar to 4-(4-chlorophenyl)-4-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide as effective agents. The interfacial polymerization technique, leveraging the oil-soluble nature of these compounds, demonstrates high encapsulation efficiency and slow-release behavior, indicating their potential in agricultural applications (Yu et al., 2021).

Molecular Docking and Antimicrobial Potential

A novel pyrazole derivative study showcases the antimicrobial potential of compounds structurally related to 4-(4-chlorophenyl)-4-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide. This research utilized density functional theory (DFT) for molecular optimization and molecular docking analysis to predict antimicrobial activity, highlighting the compound's utility in developing new antimicrobial agents (Sivakumar et al., 2020).

properties

IUPAC Name

4-(4-chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)pyrazol-4-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-13-3-1-12(2-4-13)16(22)5-6-17(23)20-14-9-19-21(10-14)15-7-8-24-11-15/h1-4,9-10,15H,5-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFWUFQUHIFFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)CCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-4-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.